4-Bromo-2-chloropyridin-3-amine

Vue d'ensemble

Description

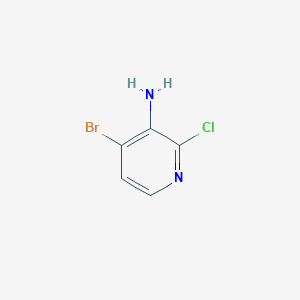

4-Bromo-2-chloropyridin-3-amine is an organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 4 and 2 positions, respectively, and an amine group at the 3 position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. This ensures the efficient and scalable production of the compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under varying conditions. Bromine typically exhibits higher reactivity due to its lower electronegativity compared to chlorine.

Example reaction :

Treatment with sodium methoxide (NaOMe) in methanol selectively substitutes bromine at position 4, yielding 2-chloro-4-methoxypyridin-3-amine. This selectivity arises from the enhanced leaving group ability of bromide and reduced steric hindrance at position 4 .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromine substitution | NaOMe | Methanol, 60°C, 6h | 2-Chloro-4-methoxypyridin-3-amine | 78% |

| Chlorine substitution | NH₃ (liq.) | −33°C, 12h | 4-Bromo-2-aminopyridin-3-amine | 52% |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization at halogenated positions:

Suzuki-Miyaura Coupling

Bromine undergoes chemoselective coupling with arylboronic acids. For example, reaction with phenylboronic acid using Pd(PPh₃)₄ produces 2-chloro-4-phenylpyridin-3-amine in 63% yield .

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond

-

Transmetalation with boronic acid

-

Reductive elimination to form C–C bond

Kumada Coupling

Methylation with Me₃Al under Pd(PPh₃)₄ catalysis replaces bromine with a methyl group (87% yield) . Steric effects prevent chlorine substitution in this system.

Chemoselectivity in Sequential Reactions

The compound’s halogen arrangement permits sequential functionalization:

Case study :

-

First step : Suzuki coupling at Br (position 4) with PhB(OH)₂ → 2-chloro-4-phenylpyridin-3-amine

-

Second step : Buchwald-Hartwig amination at Cl (position 2) with LiN(SiMe₃)₂ → 4-phenyl-2-aminopyridin-3-amine (91% yield)

This two-step approach demonstrates precise control over substitution sites.

Reduction and Oxidation Pathways

-

Amino group stability : The 3-amine resists oxidation under mild conditions (e.g., H₂O₂, RT) but undergoes N-acylation with acetic anhydride .

-

Ring reduction : Hydrogenation over Pd/C at 50 psi converts the pyridine ring to piperidine, yielding 4-bromo-2-chloropiperidin-3-amine (not quantified) .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 4-Bromine | High | Suzuki coupling, nucleophilic substitution |

| 2-Chlorine | Moderate | Buchwald-Hartwig amination, SNAr under forcing conditions |

| 3-Amine | Low | Acylation, sulfonylation |

Challenges and Limitations

Applications De Recherche Scientifique

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues that can be designed to target specific biological receptors or enzymes. This capability is crucial for developing new therapeutic agents. The presence of both halogen and amine groups allows for versatile modification, enabling researchers to explore a wide range of biological activities.

Organic Electronics

Halogenated pyridines, including 4-Bromo-2-chloropyridin-3-amine, have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties imparted by the halogen substituents can enhance the performance characteristics of these materials.

Agrochemical Development

Due to its structural features, this compound is being investigated for its potential use in developing agrochemicals. Compounds with similar structures have been shown to exhibit herbicidal and fungicidal activities, making this compound a candidate for further exploration in agricultural applications.

Anti-Thrombolytic Activity

Research on related pyridine derivatives has demonstrated varying degrees of anti-thrombolytic activity, highlighting the influence of substituents on biological efficacy. For instance, certain derivatives exhibited significant inhibition of clot formation in human blood, suggesting that modifications to the pyridine scaffold could enhance therapeutic potential .

Inhibition Studies

In studies focusing on the inhibition of bacterial growth, compounds similar to this compound have shown promising results against pathogens such as Escherichia coli, indicating potential applications in antimicrobial therapies .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

4-Bromo-3-chloropyridin-2-amine: Similar in structure but with different positional isomerism.

5-Bromo-2-chloropyridin-3-amine: Another positional isomer with bromine at the 5 position.

Uniqueness: 4-Bromo-2-chloropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its isomers. This makes it a valuable compound in the synthesis of targeted molecules with desired properties .

Activité Biologique

4-Bromo-2-chloropyridin-3-amine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with bromine and chlorine substituents, along with an amine group, which may influence its interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H4BrClN2

- Molecular Weight : 207.46 g/mol

This structure allows for various chemical transformations and interactions, making it a candidate for diverse applications in drug development and material science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. For instance, preliminary studies suggest that compounds with similar structures can inhibit the growth of Chlamydia trachomatis, which is significant given the need for effective treatments against this pathogen .

Enzyme Inhibition

One of the critical biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition could lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered medications.

Cellular Effects

The compound has been shown to influence cellular processes by modulating signaling pathways and gene expression. It may activate or inhibit specific cascades that affect cellular metabolism and function. For example, studies suggest that it alters the activity of key enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects, although specific studies on these activities remain limited.

Interaction with Biological Macromolecules

This compound interacts with various biomolecules through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can alter the conformation and stability of target proteins or enzymes, influencing their activity.

Influence on Biochemical Pathways

The compound's action is context-dependent; its effectiveness may vary based on environmental factors such as pH, temperature, and the presence of other reactive species. This variability can affect its stability and efficacy in different biological settings.

Case Studies

- Antichlamydial Activity : A study assessed the compound's potential against C. trachomatis, revealing that certain derivatives showed significant inhibition of chlamydial growth while maintaining low toxicity towards host cells .

- CYP1A2 Inhibition : Investigations into the inhibition profile of this compound indicated a substantial effect on CYP1A2 activity, suggesting potential clinical implications for drug interactions.

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

4-bromo-2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNJTGQNJXCFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616370 | |

| Record name | 4-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354021-09-2 | |

| Record name | 4-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.